2-Benzyl-1-(benzyloxycarbonyl)-pyrrolidine-2-carboxylic acid
Description
2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid, also known as N-Benzyloxycarbonyl-L-proline, is a derivative of proline, an amino acid. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the pyrrolidine ring and a benzyl group attached to the carboxyl group. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-benzyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H21NO4/c22-18(23)20(14-16-8-3-1-4-9-16)12-7-13-21(20)19(24)25-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,22,23) |
InChI Key |
KKJUUPMMYNTPRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of proline with a benzyloxycarbonyl (Cbz) group. One common method involves dissolving L-proline in a sodium hydroxide solution and cooling the mixture to ice-water temperature. Benzyloxycarbonyl chloride (Cbz-Cl) is then added portionwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature, and the product is extracted using ethyl acetate. The extract is dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue is further purified by recrystallization from ethyl acetate/petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of protection, extraction, and purification, but with optimized reaction conditions and equipment to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation is often employed.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Scientific Research Applications
2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme inhibitors, particularly prolidase inhibitors, which have implications in various biological processes.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, as a prolidase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of dipeptides with a C-terminal prolyl residue. This inhibition can affect various biological pathways and processes, including collagen metabolism and cell growth .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-proline: A closely related compound with similar protective groups and applications.
Pyrrolidine-2,5-dione: Another derivative of pyrrolidine with different functional groups and biological activities.
Uniqueness
2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid is unique due to its specific combination of protective groups, which makes it particularly useful in peptide synthesis and as an enzyme inhibitor. Its structural features allow for selective interactions with biological targets, making it valuable in both research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
